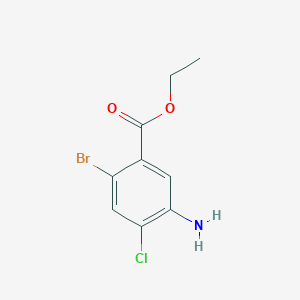

Ethyl 5-Amino-2-bromo-4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-Amino-2-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Amino-2-bromo-4-chlorobenzoate typically involves the esterification of 5-Amino-2-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, reduction, and esterification steps, each optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The bromo and chloro substituents can be reduced under specific conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the bromo group can yield Ethyl 5-Amino-4-chlorobenzoate, while oxidation can produce Ethyl 5-Amino-2-bromo-4-chlorobenzoic acid.

Scientific Research Applications

Ethyl 5-Amino-2-bromo-4-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-2-bromo-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-Bromo-2-chlorobenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

Ethyl 2-Amino-5-bromo-4-chlorobenzoate: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

This detailed article provides a comprehensive overview of Ethyl 5-Amino-2-bromo-4-chlorobenzoate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 5-amino-2-bromo-4-chlorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C9H8BrClNO2 and a molecular weight of approximately 278.53 g/mol. The compound features an ethyl ester group, an amino group, and halogen substituents (bromine and chlorine) on the aromatic ring, which significantly influence its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can participate in hydrogen bonding with target enzymes, enhancing binding affinity and specificity.

- Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can modulate the compound's interaction with biomolecules.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it versatile in synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, preliminary studies have shown that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against specific bacterial strains.

- Method : Disk diffusion method was employed to test various concentrations.

- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Research :

- Objective : To assess the anti-inflammatory effects in vitro.

- Method : Cytokine assays were conducted on treated cell lines.

- Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating potential anti-inflammatory properties.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-Bromo-2-chlorobenzoate | Lacks amino group | Weaker antimicrobial effects |

| Ethyl 5-Amino-2-chlorobenzoate | Contains amino group | Moderate antimicrobial effects |

| Ethyl 5-Amino-4-bromo-2-chlorobenzoate | Different substitution pattern | Enhanced anti-inflammatory effects |

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 5-amino-2-bromo-4-chlorobenzoate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 |

InChI Key |

AIKOWYZQGRSTLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.